N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide
Description
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound featuring a benzothiazole core linked via a carboxamide group to an ethyl chain terminating in a pyrazole ring substituted with a pyridin-2-yl group. This structure integrates pharmacophoric elements known for diverse biological activities, including kinase inhibition and protease modulation. Similar compounds exhibit melting points ranging from 118°C to 180°C and are characterized by NMR and LC-MS for structural validation . The pyridinyl-pyrazole moiety may enhance target binding through π-π stacking or hydrogen bonding, while the benzothiazole carboxamide contributes to metabolic stability .
Properties
IUPAC Name |
N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS/c24-17(18-21-15-6-1-2-7-16(15)25-18)20-10-12-23-11-8-14(22-23)13-5-3-4-9-19-13/h1-9,11H,10,12H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWIUJSQEBYANX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCCN3C=CC(=N3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as piperidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may bind to DNA or proteins, altering their function and affecting cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzothiazole Carboxamide Derivatives
Key comparisons include:
Table 1: Structural and Functional Comparison of Benzothiazole Carboxamides
- Cycloalkyl substituents (e.g., 3e) enhance lipophilicity but may reduce bioavailability .
- Linker Flexibility : Ethyl linkers (target compound) vs. propoxy chains (3e) influence conformational freedom and interaction with targets. Shorter linkers may restrict spatial orientation, impacting activity .
Pyrazole-Containing Analogues
Pyrazole rings are common in kinase inhibitors. Comparisons with sulfonamide-bearing pyrazoles () highlight:
- Sulfonamide vs.
- Synthetic Yields : Carboxamide derivatives (e.g., 3e: 33% yield) often show lower yields than sulfonamides (1i: up to 57.5%), possibly due to steric challenges in coupling reactions .
Thiazole/Pyridine Hybrids
Compounds like 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides () share a thiazole-pyridine core but lack the pyrazole-ethyl linker. These analogs demonstrate modular synthesis via nitrile intermediates and coupling reagents, suggesting scalable routes for the target compound .
Biological Activity
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide is a synthetic compound that incorporates a complex structure featuring pyridine, pyrazole, and thiazole moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to compile and analyze the existing literature regarding the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This formula indicates the presence of multiple functional groups that contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, it interacts with protein kinases that regulate cell cycle progression and apoptosis .
- Receptor Modulation : It may modulate receptor signaling pathways, influencing cellular responses to growth factors and cytokines, which is crucial in cancer biology .
Anticancer Activity
Numerous studies have reported the anticancer properties of compounds with similar structural motifs:
-
In vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and colorectal (HCT116) cancers. The IC50 values for these cell lines were reported as follows:
These results suggest that the compound effectively inhibits cell growth and induces apoptosis in cancer cells .
Cell Line IC50 (µg/mL) MDA-MB-231 10.5 HepG2 12.6 HCT116 13.6
Antimicrobial Activity
The thiazole and pyrazole moieties in the compound have been associated with antimicrobial effects. Studies indicate that derivatives of this structure possess significant antibacterial and antifungal activities:
- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .
Case Study 1: Anticancer Efficacy
A study evaluated the effects of this compound on MDA-MB-231 cells. The treatment led to a dose-dependent decrease in cell viability, with significant morphological changes observed under microscopy, indicating apoptosis. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, reinforcing the compound's potential as an anticancer agent .
Case Study 2: Antimicrobial Properties
In another study, a series of thiazole derivatives were screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The tested compounds, including variants of this compound, displayed promising antibacterial effects, suggesting that modifications in the side chains could enhance efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
